Quinuclidinas

Quinuclidines are a class of heterocyclic compounds characterized by a seven-membered ring containing two nitrogen atoms, one of which is part of a five-membered pyrrolidine or piperidine-like structure. These molecules exhibit diverse biological activities and have been extensively studied for their potential use in various applications.

Structurally, quinuclidines can be classified into several types based on the position of the nitrogen atoms within the ring. Commonly encountered derivatives include 1-quinuclidine, which is one of the most widely studied due to its structural similarity to muscarinic acetylcholine receptors. Other notable members include 2- and 3-quinuclidines.

In terms of their applications, quinuclidines have been explored in fields such as medicinal chemistry for drug development, particularly in the design of muscarinic antagonists and agonists. They are also used in organic synthesis as versatile building blocks due to their reactive nitrogen atoms. Furthermore, certain quinuclidine derivatives possess pharmacological properties that make them useful in the treatment of neurological disorders.

The preparation of these compounds typically involves complex synthetic routes, often requiring multi-step procedures involving reductive amination and cyclization reactions. Due to their structural complexity, quinuclidines are valuable tools for researchers working on novel drug development and chemical synthesis.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

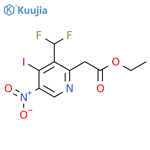

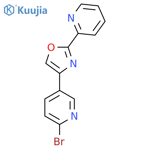

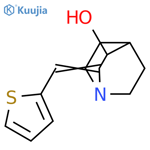

|

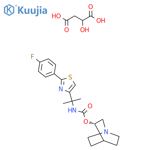

2-(2-THIENYLMETHYLENE)-3-QUINUCLIDINOL | 929256-69-9 | C12H15NOS |

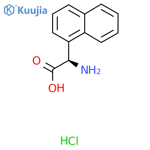

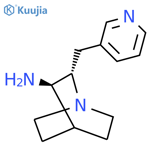

|

(2S,3R)-2-(Pyridin-3-ylmethyl)quinuclidin-3-amine | 1111942-06-3 | C13H19N3 |

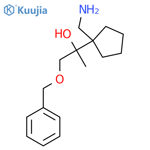

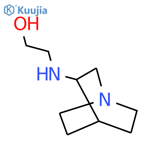

|

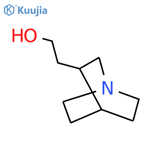

2-({1-azabicyclo2.2.2octan-3-yl}amino)ethan-1-ol | 50684-21-4 | C9H18N2O |

|

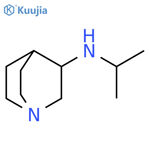

N-(propan-2-yl)-1-azabicyclo[2.2.2]octan-3-amine | 1019485-22-3 | C10H20N2 |

|

2-{1-azabicyclo2.2.2octan-3-yl}ethan-1-ol | 151296-18-3 | C9H17NO |

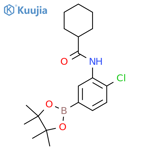

|

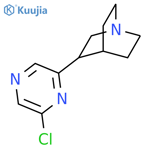

3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane | 125059-87-2 | C11H14N3Cl |

|

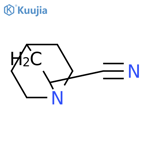

2-Cyanoquinuclidine | 90196-91-1 | C8H12N2 |

|

Ibiglustat (L-Malic acid) | 1629063-78-0 | C24H30FN3O7S |

|

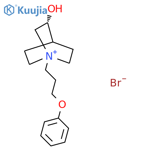

LAS-34823 | 1708930-15-7 | C16H24BrNO2 |

|

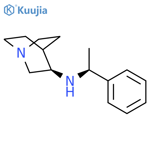

1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- | 120577-33-5 | C15H22N2 |

Literatura Relacionada

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

5. Book reviews

Fornecedores recomendados

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados